molecular formula C6H13ClFNO B14026482 6-Fluoroazepan-4-ol hydrochloride

6-Fluoroazepan-4-ol hydrochloride

Cat. No.: B14026482
M. Wt: 169.62 g/mol
InChI Key: OCFPXPPSKPXVET-UHFFFAOYSA-N
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Description

Its structure comprises a seven-membered azepane ring substituted with a hydroxyl group at the 4-position and a fluorine atom at the 6-position, stabilized as a hydrochloride salt. This compound is hypothesized to exhibit enhanced metabolic stability and bioavailability compared to non-fluorinated analogs due to fluorine’s electron-withdrawing effects and resistance to enzymatic degradation .

Properties

Molecular Formula

C6H13ClFNO

Molecular Weight

169.62 g/mol

IUPAC Name

6-fluoroazepan-4-ol;hydrochloride

InChI

InChI=1S/C6H12FNO.ClH/c7-5-3-6(9)1-2-8-4-5;/h5-6,8-9H,1-4H2;1H

InChI Key

OCFPXPPSKPXVET-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(CC1O)F.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Hydroxylamine-Mediated Cyclization

A prominent method, described in patent CN111777601B (2020), although focused on 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, offers a relevant synthetic approach adaptable for 6-fluoroazepan-4-ol hydrochloride. The key steps include:

  • Dissolving a fluorinated piperidine hydrochloride derivative (e.g., 4-(2,4-difluorobenzoyl)-piperidine hydrochloride) in a C1-C4 aliphatic alcohol solvent such as methanol or ethanol.
  • Adding hydroxylamine hydrochloride to the solution.
  • Introducing an inorganic base (preferably potassium hydroxide or sodium hydroxide) to promote the reaction.
  • Maintaining the reaction temperature between 40 to 45 °C for 5 to 72 hours to allow cyclization and formation of the fluorinated azepane ring with hydroxyl substitution.
  • Acidifying the reaction mixture by dropwise addition of concentrated hydrochloric acid, followed by cooling to 0-5 °C and heat preservation for 1 to 3 hours.
  • Isolating the product by filtration, washing, and drying to obtain high-purity this compound or its closely related analogs.

This method avoids the use of triethylamine, reducing environmental pollution and simplifying purification steps. The molar ratios typically used are:

Reagent Molar Ratio (relative to fluorinated piperidine hydrochloride)
Hydroxylamine hydrochloride 1 to 2
Potassium hydroxide or sodium hydroxide 3 to 5

The process is conducted in a "one-pot" manner, enhancing efficiency and cost-effectiveness.

Summary Table of Preparation Parameters

Step Conditions / Reagents Notes
Starting material 4-(2,4-difluorobenzoyl)-piperidine hydrochloride Fluorinated piperidine derivative
Solvent Methanol, ethanol, or other C1-C4 aliphatic alcohols Solvent choice affects solubility and reaction kinetics
Hydroxylamine hydrochloride 1-2 equivalents Provides hydroxylamine for cyclization
Inorganic base Potassium hydroxide or sodium hydroxide (3-5 eq.) Replaces triethylamine, promotes cyclization
Reaction temperature 40-45 °C Mild temperature to control reaction rate
Reaction time 5-72 hours Extended time ensures complete conversion
Acidification Concentrated hydrochloric acid, dropwise addition Converts product to hydrochloride salt
Cooling and heat preservation 0-5 °C for 1-3 hours Improves crystallization and purity
Isolation Filtration, washing, drying Yields high-purity hydrochloride salt

Analytical and Research Findings

  • The use of inorganic bases instead of organic amines reduces environmental impact and simplifies downstream processing.
  • The reaction conditions are mild, avoiding harsh reagents or extreme temperatures, which is favorable for industrial scale-up.
  • The "one-pot" approach minimizes intermediate isolation, increasing overall yield and reducing costs.
  • Although direct reports on this compound are limited, analogous compounds prepared by similar methods show high purity and reproducibility.
  • Studies on related fluorinated piperidinyl benzisoxazole derivatives demonstrate the importance of fluorine substitution and hydroxyl functionalization for biological activity, underscoring the value of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

6-Fluoroazepan-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the azepane ring.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the fluorine atom can result in various substituted azepane derivatives.

Scientific Research Applications

6-Fluoroazepan-4-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes involving azepane derivatives.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Fluoroazepan-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity and subsequent physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 6-fluoroazepan-4-ol hydrochloride are best contextualized against structurally related azepane derivatives and fluorinated amines. Key comparisons include:

Amitriptyline Hydrochloride

Amitriptyline hydrochloride, a tricyclic antidepressant, shares the hydrochloride salt moiety but differs in its fused aromatic ring system.

  • Stability: Amitriptyline hydrochloride exhibits 98.2–101.5% accuracy in RP-HPLC analysis under validated conditions, with solution stability exceeding 24 hours at room temperature .

Gabapentin

Gabapentin, a gamma-aminobutyric acid (GABA) analog, lacks the azepane ring but shares hydrochloride salt formulation.

  • Analytical Reproducibility: Gabapentin demonstrates 99.8% repeatability in HPLC methods under stress conditions .

Dosulepin Hydrochloride

Dosulepin hydrochloride, another tricyclic antidepressant, shares structural similarities in amine functionality.

  • Repeatability : Dosulepin shows a relative standard deviation (RSD) of 0.43% in repeatability studies , a benchmark for 6-fluoroazepan-4-ol’s future analytical validation.

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